molecular formula C18H11FN2O2S B10812350 3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one

3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one

Cat. No.: B10812350
M. Wt: 338.4 g/mol
InChI Key: WUXCRRLYEAAGNH-UHFFFAOYSA-N
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Description

3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as histone deacetylases, leading to changes in gene expression and cell proliferation. It may also interact with cellular receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its combination of a thiazole ring and a chromenone structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one , also known as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula:

C18H11FN2O2SC_{18}H_{11}FN_{2}O_{2}S

It features a coumarin backbone linked to a thiazole ring substituted with a fluorophenyl group. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the thiazole moiety can be synthesized via Hantzsch thiazole synthesis, where a mixture of 4-fluorophenacyl bromide and an amine is refluxed in an ethanol solvent. Characterization of the compound is usually performed using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For example, studies have shown that thiazole derivatives possess antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum. The structure-activity relationship (SAR) suggests that modifications to the thiazole or phenyl groups can enhance activity against specific bacteria .

Carbonic Anhydrase Inhibition

Recent studies have evaluated the inhibitory effects of coumarin-linked compounds on various isoforms of carbonic anhydrase (CA), which play crucial roles in physiological processes. The synthesized derivatives were tested against isoforms hCA I, II, and IX. Notably, some compounds showed promising inhibition against hCA IX, which is associated with tumor progression .

CompoundhCA I Inhibition (Ki)hCA II Inhibition (Ki)hCA IX Inhibition (Ki)
This compound>50,000 nM>50,000 nM<500 nM

Antimalarial Activity

Another area of interest is the antimalarial potential of this compound. Studies have explored its activity against Plasmodium falciparum, with some derivatives showing IC50 values in the low micromolar range. This suggests that modifications in the structure may lead to enhanced antimalarial effects .

Case Studies

A notable case study involved the synthesis and evaluation of similar coumarin derivatives that demonstrated varied biological activities. These studies highlighted how structural variations influenced both efficacy and selectivity towards different biological targets. For instance, certain modifications led to increased potency against cancer cell lines while maintaining low toxicity profiles in normal cells .

Properties

IUPAC Name

3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2S/c19-12-5-7-13(8-6-12)20-18-21-15(10-24-18)14-9-11-3-1-2-4-16(11)23-17(14)22/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXCRRLYEAAGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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